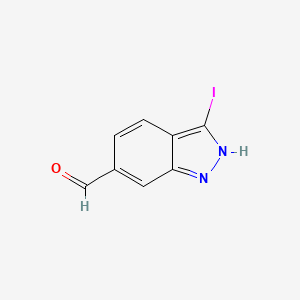

3-Iodo-1H-indazole-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYGHSDBUEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295300 | |

| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-42-1 | |

| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1H-indazole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

3-Iodo-1H-indazole-6-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry. Its unique trifunctional structure, featuring a reactive iodine atom at the C3 position, a versatile aldehyde group at the C6 position, and the privileged indazole scaffold, makes it an invaluable precursor for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant applications, particularly in the development of novel kinase inhibitors through palladium-catalyzed cross-coupling reactions. The insights provided herein are aimed at empowering researchers to leverage the full potential of this versatile molecule in their drug discovery endeavors.

Core Compound Identification and Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. 3-Iodo-1H-indazole-6-carbaldehyde is identified by the CAS Number 944904-42-1 .[1]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 944904-42-1 | [1] |

| Molecular Formula | C₈H₅IN₂O | [1][2] |

| Molecular Weight | 272.04 g/mol | [2] |

| IUPAC Name | 3-iodo-1H-indazole-6-carbaldehyde | [1] |

| Appearance | Likely a solid | N/A |

| Purity | Typically ≥97% (commercial) | [1] |

| Storage | Store at 4°C, protect from light. | [1] |

Note: Some physical properties are not yet experimentally determined and reported in peer-reviewed literature.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling 3-Iodo-1H-indazole-6-carbaldehyde.

GHS Hazard Classification:

-

Pictogram: GHS07 (Harmful)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302: Harmful if swallowed[1]

-

Precautionary Statements: P264, P270, P330, P501[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 3-Iodo-1H-indazole-6-carbaldehyde

While a specific, detailed synthesis protocol for 3-Iodo-1H-indazole-6-carbaldehyde is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be extrapolated from established methodologies for the C3-iodination of the indazole core. The most common and effective method involves the direct iodination of an indazole precursor using molecular iodine in the presence of a base.

Proposed Synthetic Pathway: Iodination of 1H-Indazole-6-carbaldehyde

The logical precursor for the synthesis of 3-Iodo-1H-indazole-6-carbaldehyde is the commercially available 1H-indazole-6-carbaldehyde . The iodination reaction is anticipated to proceed with high regioselectivity at the C3 position, which is electronically favored for electrophilic substitution in the indazole ring system.

Caption: Proposed synthesis of 3-Iodo-1H-indazole-6-carbaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the C3-iodination of indazoles and should serve as a robust starting point for optimization.

Materials:

-

1H-Indazole-6-carbaldehyde

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 1H-indazole-6-carbaldehyde (1.0 equivalent) in DMF, add potassium hydroxide (2.0-3.0 equivalents) and stir until dissolved.

-

To this solution, add molecular iodine (1.5-2.0 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Iodo-1H-indazole-6-carbaldehyde.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the iodo and aldehyde functionalities on the indazole scaffold makes 3-Iodo-1H-indazole-6-carbaldehyde a highly valuable intermediate in the synthesis of potential therapeutic agents.

A Key Building Block for Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The C3-iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the facile introduction of a wide array of aryl and heteroaryl moieties at the C3 position, a critical modification for tuning the selectivity and potency of kinase inhibitors. Many indazole-based compounds are known to target various kinases involved in cancer cell signaling pathways.

Caption: Suzuki-Miyaura coupling with 3-Iodo-1H-indazole-6-carbaldehyde.

Antitumor and Anti-Angiogenesis Activity

Research has indicated that 3-Iodo-1H-indazole-6-carbaldehyde itself exhibits promising biological activity. It has been identified as a novel indazole inhibitor with demonstrated in vivo efficacy in inhibiting tumor growth.[2] Its mechanism of action is believed to involve the inhibition of cancer cell proliferation by impeding the synthesis of DNA, RNA, and protein.[2] Furthermore, it has shown anti-angiogenesis properties, which is the process of forming new blood vessels that tumors need to grow.[2]

Analytical Characterization

The unambiguous identification and purity assessment of 3-Iodo-1H-indazole-6-carbaldehyde are crucial for its use in research and development. Standard analytical techniques are employed for its characterization. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic singlet for the aldehyde proton, typically in the range of 9-10 ppm. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the iodo and aldehyde substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >180 ppm). The carbon atom bearing the iodine (C3) will also have a characteristic chemical shift.

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group (around 1670-1700 cm⁻¹).

-

N-H stretching vibrations for the indazole ring (around 3100-3300 cm⁻¹).

-

C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-Iodo-1H-indazole-6-carbaldehyde, the molecular ion peak [M]⁺ would be observed at m/z 272.04. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

3-Iodo-1H-indazole-6-carbaldehyde is a compound of significant interest to the scientific community, particularly those in the field of medicinal chemistry and drug discovery. Its well-defined chemical properties, coupled with its synthetic accessibility and versatile reactivity, position it as a key intermediate for the generation of novel, biologically active molecules. The ability to functionalize both the C3 and C6 positions allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics. This guide serves as a foundational resource to facilitate and inspire further research into the untapped potential of this remarkable indazole derivative.

References

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Iodo-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1H-indazole-6-carbaldehyde is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly those with therapeutic potential.[1][2] Its trifunctional nature, featuring a reactive iodine atom at the C3 position, a versatile carbaldehyde group at the C6 position, and an accessible NH group on the pyrazole ring, makes it a highly valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and supported by authoritative references. The methodologies detailed herein are designed to be self-validating, offering researchers a reliable roadmap for their synthetic endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] The specific substitution pattern on the indazole ring is critical in defining the pharmacological profile of the resulting molecule.[4] 3-Iodo-1H-indazole-6-carbaldehyde serves as a key precursor for the synthesis of a diverse array of indazole-based compounds, enabling the introduction of various functionalities through well-established chemical transformations.[5]

Synthesis of 3-Iodo-1H-indazole-6-carbaldehyde: A Multi-Step Approach

The synthesis of 3-Iodo-1H-indazole-6-carbaldehyde is a multi-step process that requires careful execution and purification at each stage. The most common synthetic route involves the initial formation of an indazole-6-carboxylic acid derivative, followed by iodination and subsequent reduction/oxidation to yield the target aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-Iodo-1H-indazole-6-carbaldehyde is outlined below. This approach dissects the target molecule into simpler, commercially available starting materials.

Sources

- 1. 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1 | UMB90442 [biosynth.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-iodo-1H-indazole-6-carbaldehyde, a key heterocyclic building block. We will delve into the theoretical principles governing the spectral features, offer a detailed interpretation of chemical shifts and coupling constants, and present a standardized protocol for data acquisition. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of indazole-based compounds.

Introduction: The Significance of 3-Iodo-1H-indazole-6-carbaldehyde

The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific derivative, 3-iodo-1H-indazole-6-carbaldehyde, serves as a versatile intermediate in medicinal chemistry. The presence of three key functional groups—the indazole core, the iodine atom at the 3-position, and the carbaldehyde (aldehyde) group at the 6-position—provides multiple avenues for synthetic diversification.

Accurate structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final drug candidates. NMR spectroscopy provides the most definitive data for this purpose in solution.[1] This guide will systematically dissect the ¹H and ¹³C NMR spectra, explaining the influence of each structural component on the resulting spectral data.

Molecular Structure and Atom Numbering

A standardized numbering system for the indazole ring is crucial for a clear and unambiguous discussion of the NMR data. The accepted IUPAC numbering for 3-iodo-1H-indazole-6-carbaldehyde is presented below.

Caption: Molecular structure of 3-iodo-1H-indazole-6-carbaldehyde with IUPAC numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, we can predict the spectral data with high confidence based on established principles and data from analogous structures.[3] The expected chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The data is typically acquired in a solvent like DMSO-d₆, which is capable of dissolving many indazole derivatives and allows for the observation of the exchangeable N-H proton.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~13.0 - 14.0 | broad singlet (br s) | - |

| H-CHO | ~10.1 | singlet (s) | - |

| H-7 | ~8.2 | singlet (s) | - |

| H-4 | ~7.9 | doublet (d) | ~8.5 |

| H-5 | ~7.7 | doublet (d) | ~8.5 |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group (C=O) and is expected to appear as a sharp singlet far downfield, typically around 10.1 ppm.[4]

-

Indazole N-H Proton (H-1): The proton attached to the nitrogen at position 1 is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet in the range of 13.0-14.0 ppm.[5]

-

Aromatic Protons (H-4, H-5, H-7): Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[6]

-

H-7: This proton is adjacent to the electron-donating nitrogen atom (N-1) and is situated ortho to the fused pyrazole ring. It is expected to appear as a singlet, or a very finely split doublet, at the most downfield position of the aromatic protons (~8.2 ppm) due to the anisotropic effect of the neighboring ring and the aldehyde group.

-

H-4 and H-5: These two protons are on the benzene ring portion and are adjacent to each other, forming an AX or AB spin system. They will appear as doublets with a typical ortho-coupling constant of approximately 8.5 Hz. The proton at H-4 is generally slightly further downfield than H-5. The electron-withdrawing aldehyde group at C-6 will deshield the ortho proton (H-5) and the para proton (H-7, though this effect is transmitted through the ring). The iodine at C-3 also exerts an electronic influence.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (CHO) | ~192 |

| C-7a | ~142 |

| C-6 | ~135 |

| C-3a | ~130 |

| C-5 | ~125 |

| C-4 | ~122 |

| C-7 | ~112 |

| C-3 | ~90 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon in the molecule and will appear significantly downfield, typically around 192 ppm.

-

Aromatic Carbons: Carbons within an aromatic ring generally resonate between 120-150 ppm.[6] The specific chemical shifts are influenced by the attached substituents.

-

C-7a and C-3a: These are the bridgehead carbons where the two rings are fused. They are quaternary and their shifts are influenced by the nitrogens.

-

C-6: This carbon is directly attached to the electron-withdrawing aldehyde group and will be deshielded, appearing around 135 ppm.

-

C-4, C-5, C-7: These are the carbons bearing protons. Their chemical shifts are determined by their position relative to the nitrogen atoms and the substituents.

-

-

C-3 (Iodo-substituted Carbon): The carbon atom directly bonded to iodine (C-3) experiences a strong shielding effect, often referred to as the "heavy-atom effect."[7] This causes its signal to appear significantly upfield compared to other aromatic carbons, predicted to be around 90 ppm. This upfield shift is a key diagnostic feature for identifying the position of iodine substitution.[7]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental procedure is essential.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its excellent solubilizing power for many heterocyclic compounds and for the clear observation of exchangeable protons like N-H.[3]

-

Concentration: Dissolve 5-10 mg of 3-iodo-1H-indazole-6-carbaldehyde in approximately 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer:

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled ¹³C experiment.

-

Pulse Angle: 30-45°

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR analysis from sample preparation to structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 3-iodo-1H-indazole-6-carbaldehyde exhibit distinct and interpretable features that allow for its unambiguous structural confirmation. Key diagnostic signals include the downfield aldehyde proton, the broad N-H proton, the characteristic splitting pattern of the aromatic protons, and the significantly shielded carbon atom bonded to iodine. By understanding the principles outlined in this guide and adhering to the recommended experimental protocols, researchers can confidently characterize this and related indazole derivatives, ensuring the quality and integrity of their synthetic work in the pursuit of new therapeutic agents.

References

- Dennler, E.B. (1967). The nuclear magnetic resonance spectra of substituted indazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- (2016). 13C NMR of indazoles.

- (2016). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.

- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

- Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. PubMed.

- 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...

- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv

- Synthesis of 1H-Indazoles via Silver(I)

- Aromatic region of 1H NMR spectra for deuterated benzene solutions of...

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.

- 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1 | UMB90442. Biosynth.

- NMR study on the structure and stability of 4-substituted arom

- 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1. Sigma-Aldrich.

- (2024).

- Proton NMR chemical shifts and coupling constants for brain metabolites.

- Interpreting Arom

- 3-Iodo-1H-indazole-6-carbaldehyde. Dana Bioscience.

- 3-Iodo-1H-indazole-6-carbaldehyde.

- Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Iodo-1H-indazole-6-carbaldehyde

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 3-Iodo-1H-indazole-6-carbaldehyde. This compound is of significant interest due to the prevalence of the indazole scaffold in a wide array of therapeutic agents, including those with anticancer and anti-inflammatory properties.[1][2][3] The presence of an iodine atom and a carbaldehyde group offers intriguing possibilities for diverse intermolecular interactions, which are crucial for crystal packing and, ultimately, the physicochemical properties of the solid form, such as solubility and stability. Understanding these interactions is a cornerstone of rational drug design and crystal engineering.[4][5][6]

This document will guide the reader through the essential stages of crystal structure analysis, from synthesis and crystallization to advanced computational modeling. We will explore not just the "how" but also the "why" behind each step, providing a robust framework for the investigation of novel crystalline materials.

Part 1: Synthesis and Single Crystal Growth

A logical prerequisite to any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 3-Iodo-1H-indazole-6-carbaldehyde can be approached through a multi-step process, starting from a commercially available substituted indazole. A plausible synthetic route involves the iodination of a suitable indazole precursor. For instance, a common method for the iodination of indazoles involves the use of iodine in the presence of a base like potassium hydroxide in a solvent such as DMF.[6]

Protocol: Single Crystal Growth

The acquisition of diffraction-quality single crystals is often the most challenging step in the process of structure determination.[7] The slow evaporation technique is a widely used and effective method.

Objective: To grow single crystals of 3-Iodo-1H-indazole-6-carbaldehyde suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7][8]

Methodology:

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. A good starting point is a solvent system like ethanol/water or acetone/hexane.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. The rate of evaporation is critical; faster evaporation often leads to poorer quality crystals.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9]

The SC-XRD Workflow

The process from a single crystal to a refined crystal structure is a systematic one, as illustrated in the following workflow diagram.

Detailed Experimental Protocol

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[8]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam.[7] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[10][11] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically monitored by the R-factor.

Hypothetical Crystallographic Data

Since the experimental data for 3-Iodo-1H-indazole-6-carbaldehyde is not publicly available, we will proceed with a hypothetical data set for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₅IN₂O |

| Formula Weight | 272.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 12.00 |

| c (Å) | 9.50 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 824.7 |

| Z | 4 |

| R-factor | 0.035 |

| Goodness-of-fit | 1.05 |

Part 3: Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions.[4][6] For 3-Iodo-1H-indazole-6-carbaldehyde, we can anticipate a rich variety of such interactions.

Key Interaction Motifs

-

Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor, while the nitrogen atom at position 2 and the oxygen of the carbaldehyde are potential acceptors.

-

Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor, capable of interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its importance in crystal engineering.[1][10]

-

π-π Stacking: The planar indazole ring system can participate in π-π stacking interactions with neighboring molecules.

Hypothetical Interaction Geometry

The following table summarizes plausible intermolecular interactions based on our hypothetical crystal structure.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry |

| N1-H1···O1 | 0.86 | 2.05 | 2.90 | 170 | x, -y+1/2, z+1/2 |

| C4-H4···N2 | 0.93 | 2.50 | 3.40 | 165 | -x, -y, -z |

| Donor···Acceptor | D···A (Å) | ∠C-D···A (°) | Symmetry | ||

| C3-I1···N2 | 3.10 | 175 | -x+1, y-1/2, -z+1/2 |

Visualization of Interaction Network

Part 4: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13][14] It provides a graphical representation of the space occupied by a molecule in a crystal and the nature of its contacts with neighboring molecules.

Generating Hirshfeld Surfaces

The analysis is performed using software like CrystalExplorer, which takes a CIF file as input.[15][16][17] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Interpreting 2D Fingerprint Plots

A 2D fingerprint plot is a histogram of the combination of de (the distance from a point on the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface). This plot provides a quantitative summary of the different types of intermolecular contacts.

For 3-Iodo-1H-indazole-6-carbaldehyde, we would expect the fingerprint plot to show significant contributions from:

-

H···H contacts: Appearing as a large, diffuse region in the middle of the plot.

-

O···H/H···O contacts: Characterized by sharp "wings" at the bottom left, indicative of hydrogen bonds.

-

I···N/N···I contacts: Appearing as distinct spikes corresponding to the halogen bonds.

-

C···H/H···C contacts: Representing van der Waals interactions.

Part 5: Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are employed to complement the experimental X-ray data, providing insights into the energetic aspects of the intermolecular interactions.[13]

Protocol for DFT Calculations

-

Monomer Optimization: The geometry of an isolated molecule of 3-Iodo-1H-indazole-6-carbaldehyde is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Dimer Construction: Dimers representing the key intermolecular interactions identified from the crystal structure are constructed.

-

Interaction Energy Calculation: The interaction energy for each dimer is calculated, typically with corrections for basis set superposition error (BSSE).

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the monomer. This visualizes the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule, providing a rationale for the observed intermolecular interactions.

Conclusion

The comprehensive crystal structure analysis of 3-Iodo-1H-indazole-6-carbaldehyde, as outlined in this guide, provides a deep understanding of its solid-state architecture. By integrating single-crystal X-ray diffraction with Hirshfeld surface analysis and DFT calculations, we can elucidate the intricate network of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing. This knowledge is invaluable for drug development professionals, as it informs strategies for polymorphism screening, formulation design, and the overall optimization of the solid-state properties of this important class of compounds.

References

-

Benci, K., Mandić, L., & Primožič, I. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5539. [Link]

-

Gurbanov, A. V., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1257. [Link]

-

Paul, A., et al. (2020). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. ChemistrySelect, 5(34), 10671-10679. [Link]

-

Wikipedia contributors. (2023, December 19). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Singh, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13348-13363. [Link]

-

Politzer, P., Murray, J. S., & Clark, T. (2013). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 167, 9-27. [Link]

-

Khan, I., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(4), 333-346. [Link]

-

RMIT University. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

Desiraju, G. R. (2021). Crystal engineering in IUCrJ 2021: interactions, structures, properties. IUCrJ, 8(Pt 6), 847–849. [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 6), 624–636. [Link]

-

Wang, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 10(46), 27653-27665. [Link]

-

Singh, V. P., et al. (2021). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Journal of Molecular Structure, 1225, 129111. [Link]

-

Karabulut, S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 11), 1061-1066. [Link]

-

Tüzün, B. (2018). Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. Turkish Computational and Theoretical Chemistry, 2(1), 12-22. [Link]

-

Yetnet. Refinement - X-Ray Crystallography. [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

-

Bar-Ilan University. Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. [Link]

-

ResearchGate. Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. [Link]

-

ResearchGate. (PDF) Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. [Link]

-

University of Oklahoma. Structure Refinement. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

-

MDPI. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. [Link]

-

PubChem. 1H-Indazole. [Link]

-

Dana Bioscience. 3-Iodo-1H-indazole-6-carbaldehyde. [Link]

-

ARKIVOC. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 316–329. [Link]

-

Wikipedia contributors. (2023, April 29). CrystalExplorer. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (PDF) Halogen interactions in biomolecular crystal structures. [Link]

-

ResearchGate. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. [Link]

-

Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]

-

PMC. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. [Link]

Sources

- 1. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. danabiosci.com [danabiosci.com]

- 8. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 11. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1 | UMB90442 [biosynth.com]

- 16. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

Section 1: The Strategic Importance of the 1H-Indazole-6-carbaldehyde Scaffold

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Solubility of 3-Iodo-1H-indazole-6-carbaldehyde in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodo-1H-indazole-6-carbaldehyde

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Iodo-1H-indazole-6-carbaldehyde, a key building block in modern medicinal chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, actionable protocols to facilitate its use in synthesis, purification, and screening workflows.

Introduction: The Significance of 3-Iodo-1H-indazole-6-carbaldehyde

3-Iodo-1H-indazole-6-carbaldehyde belongs to the indazole class of nitrogen-containing heterocyclic compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives have shown a wide array of pharmacological activities, including potent antitumor properties, often by acting as kinase inhibitors.[1][2]

The specific structure of 3-Iodo-1H-indazole-6-carbaldehyde (C₈H₅IN₂O, M.W. 272.04 g/mol ) is of high strategic value.[3][4] The iodine atom at the 3-position serves as a versatile synthetic handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[2][5] The carbaldehyde group at the 6-position is also highly reactive, enabling derivatization through reductive amination, condensation reactions, or conversion to other functional groups.[6]

A thorough understanding of this compound's solubility is paramount, as it directly impacts its handling, reaction kinetics, purification efficiency, and formulation for biological assays. This guide provides the foundational knowledge required for its effective application.

Theoretical Solubility Profile: A Structural Analysis

The solubility of an organic compound is dictated by its molecular structure, including its polarity, capacity for hydrogen bonding, and molecular size. The principle of "like dissolves like" provides a strong predictive framework for 3-Iodo-1H-indazole-6-carbaldehyde.[7][8]

-

Polarity: The molecule possesses both polar and non-polar characteristics. The indazole ring system, with its N-H group and aldehyde oxygen, introduces significant polarity and the potential for dipole-dipole interactions. The large, non-polar benzene ring and the bulky, lipophilic iodine atom contribute to its non-polar character.[9]

-

Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atom in the pyrazole ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents (like alcohols) and polar aprocic solvents that can accept hydrogen bonds (like DMSO).

-

Crystal Lattice Energy: The planar, rigid heterocyclic structure, combined with intermolecular hydrogen bonding and dipole-dipole interactions, likely results in a stable crystal lattice. Overcoming this lattice energy is a key factor for dissolution. Compounds with high crystal lattice energy often exhibit poor solubility in non-polar solvents and may require highly polar solvents for effective dissolution.[10]

Prediction: Based on this structural analysis, 3-Iodo-1H-indazole-6-carbaldehyde is predicted to have low solubility in water and non-polar hydrocarbon solvents. It is expected to exhibit moderate to good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and potentially in some polar protic solvents like short-chain alcohols.[9][10]

Quantitative and Qualitative Solubility Data

While specific, experimentally-derived quantitative solubility data for 3-Iodo-1H-indazole-6-carbaldehyde is not broadly published, the following table outlines the predicted solubility based on the structural analysis above. This table should serve as a starting point for solvent selection, with the strong recommendation that experimental verification is performed using the protocol in Section 4.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds effectively solvate the polar groups of the molecule.[10] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity can overcome the compound's crystal lattice energy. Often used in syntheses involving indazoles.[2] | |

| Acetonitrile (MeCN) | Moderate | Polar aprotic solvent, but generally less effective at solvating highly crystalline solids compared to DMSO or DMF. | |

| Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity; may be effective at elevated temperatures but likely limited at room temperature. | |

| Polar Protic | Methanol (MeOH) | Moderate | Can engage in hydrogen bonding (donating and accepting), but its smaller non-polar component may limit interaction with the aromatic and iodo parts of the solute. |

| Ethanol (EtOH) | Low to Moderate | Similar to methanol, but the larger alkyl chain slightly reduces polarity, potentially decreasing solubility. | |

| Water (H₂O) | Very Low / Insoluble | The large, non-polar surface area of the molecule outweighs the polar functional groups, leading to poor interaction with water's strong hydrogen-bonding network.[9] | |

| Non-Polar | Dichloromethane (DCM) | Low | While it can dissolve many organic compounds, its low polarity is likely insufficient to break the intermolecular forces of the crystalline solute. |

| Toluene | Very Low / Insoluble | Non-polar aromatic solvent, unlikely to effectively solvate the polar indazole and aldehyde functionalities. | |

| Hexanes / Heptanes | Very Low / Insoluble | Aliphatic hydrocarbon solvents lack the polarity needed to interact with the solute.[11] |

Experimental Protocol for Solubility Determination

To establish a reliable solubility profile, a systematic experimental approach is crucial. The following protocol describes a standard method for determining the solubility of a solid compound in various solvents. This self-validating workflow ensures accurate and reproducible results.

Materials and Equipment

-

3-Iodo-1H-indazole-6-carbaldehyde

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

A selection of organic solvents (HPLC grade or higher)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Iodo-1H-indazole-6-carbaldehyde to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains after equilibration (e.g., 5-10 mg).

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.[11]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can take several hours; 24 hours is a standard starting point.[8] Visual inspection should confirm that solid material remains.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated micropipette. Avoid disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

Visual Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol.

Caption: Experimental workflow for determining thermodynamic solubility.

Practical Considerations and Solvent Selection

The choice of solvent is critical and depends entirely on the intended application.

-

For Chemical Synthesis: Solvents like DMF and THF are common choices for coupling reactions. The reactants must be fully dissolved to ensure the reaction proceeds efficiently. If solubility is limited, heating may be required, but a stability check should be performed first.

-

For Purification by Recrystallization: An ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system (e.g., ethanol/water or DCM/hexanes) might be necessary to achieve the desired solubility profile.

-

For Chromatographic Purification: The solvent used to load the compound onto a silica gel column should be one in which it is sparingly soluble (e.g., DCM) to ensure a narrow application band and good separation.

-

For Biological Screening: DMSO is the universal solvent for creating high-concentration stock solutions for biological assays. It is critical to determine the maximum solubility in DMSO to prevent compound precipitation upon dilution into aqueous assay buffers.

Safety and Handling

As a research chemical, 3-Iodo-1H-indazole-6-carbaldehyde requires careful handling.

-

Hazard Profile: It is classified as harmful if swallowed (H302).[4] General precautions for handling chemical reagents should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]

Conclusion

3-Iodo-1H-indazole-6-carbaldehyde is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility. While it is predicted to be most soluble in polar aprotic solvents such as DMSO and DMF, this guide provides a robust experimental framework for researchers to determine precise solubility values in solvents relevant to their specific application. A systematic understanding and empirical determination of its solubility profile are essential for optimizing reaction conditions, streamlining purification processes, and ensuring data integrity in biological screening, thereby accelerating the drug discovery and development process.

References

- Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Department of Chemistry, University of South Alabama. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Biosynth. (n.d.). 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1.

- Sigma-Aldrich. (n.d.). 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1.

- ChemScene. (n.d.). SAFETY DATA SHEET.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.

- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-IODO-1H-INDAZOLE.

- Selleck Chemicals. (n.d.). Highly Rated 3-iodo-1h-indazole-5-carbaldehyde.

- Sigma-Aldrich. (2025, August 21). SAFETY DATA SHEET.

- BenchChem. (2025). Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry.

- Liu, Z., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

- BenchChem. (2025). Overcoming poor solubility of 3-Iodo-6-methyl-5-nitro-1H-indazole in organic solvents.

- Kumar, R., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Pfizer Inc. (2006). Methods for preparing indazole compounds. Google Patents.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1 | UMB90442 [biosynth.com]

- 4. 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1 [sigmaaldrich.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. afgsci.com [afgsci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodo-1H-indazole-6-carbaldehyde in Pharmaceutical Research

3-Iodo-1H-indazole-6-carbaldehyde is a key building block in the synthesis of a variety of bioactive molecules. Its indazole core is a recognized bioisostere of indoles, and the presence of iodine and aldehyde functionalities provides versatile handles for further chemical modifications.[1] Accurate mass determination and structural elucidation are paramount for ensuring the quality of this intermediate and for tracking its fate in complex biological systems.[2][3] Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4][3][5]

Chemical Properties of 3-Iodo-1H-indazole-6-carbaldehyde

A thorough understanding of the analyte's chemical properties is foundational to developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O | [1] |

| Molecular Weight | 271.04 g/mol | [1] |

| CAS Number | 944904-42-1 | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Optimizing Mass Spectrometry Parameters: A Strategic Approach

The successful mass spectrometric analysis of 3-Iodo-1H-indazole-6-carbaldehyde hinges on the careful selection and optimization of instrumental parameters. Given its structure, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable ionization techniques.

Ionization Source Selection: ESI vs. APCI

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar molecules.[6] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, which is advantageous for accurate molecular weight determination. The indazole ring system, with its nitrogen atoms, can be readily protonated.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for less polar and thermally stable compounds.[6][7] It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte.[7][8] APCI can be a good alternative if ESI yields a weak signal or if the sample matrix is incompatible with ESI.[9]

The choice between ESI and APCI will depend on the specific sample matrix and the desired outcome of the analysis. For routine identification and quantification, ESI is often the preferred starting point due to its broad applicability to pharmaceutical compounds.[10]

Mass Analyzer Considerations

Various mass analyzers can be employed for the analysis of 3-Iodo-1H-indazole-6-carbaldehyde.

-

Quadrupole Mass Analyzers: These are robust and cost-effective instruments, ideal for routine quantitative analysis, especially in tandem mass spectrometry (MS/MS) applications like multiple reaction monitoring (MRM).[11]

-

Time-of-Flight (TOF) Mass Analyzers: TOF instruments provide high mass resolution and accuracy, enabling the determination of elemental composition and the confident identification of unknown impurities.[5]

-

Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) Mass Analyzers: These high-resolution mass spectrometers offer the highest level of mass accuracy and are invaluable for complex structural elucidation and metabolite identification.[5]

Experimental Workflow: From Sample to Spectrum

A well-defined experimental workflow is crucial for obtaining reproducible and reliable data. The following diagram illustrates a typical workflow for the LC-MS analysis of 3-Iodo-1H-indazole-6-carbaldehyde.

Caption: A typical LC-MS workflow for the analysis of 3-Iodo-1H-indazole-6-carbaldehyde.

Step-by-Step Experimental Protocol for LC-MS Analysis

This protocol provides a starting point for the analysis of 3-Iodo-1H-indazole-6-carbaldehyde. Optimization may be required based on the specific instrumentation and sample complexity.

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL of 3-Iodo-1H-indazole-6-carbaldehyde in a suitable solvent such as acetonitrile or methanol.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid to promote protonation.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (Nitrogen): 30-50 psi.

-

Drying Gas (Nitrogen) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Acquire data in both full scan mode for compound identification and in tandem MS (MS/MS) mode for structural confirmation.

-

Interpreting the Mass Spectrum: Fragmentation Pathways

The fragmentation pattern of 3-Iodo-1H-indazole-6-carbaldehyde provides valuable structural information. In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 273.96 is the precursor ion. Collision-induced dissociation (CID) will lead to characteristic fragment ions.

Predicted Fragmentation Pathways:

The following diagram illustrates the predicted fragmentation pathways for the protonated 3-Iodo-1H-indazole-6-carbaldehyde.

Caption: Predicted fragmentation pathways of protonated 3-Iodo-1H-indazole-6-carbaldehyde.

-

Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the loss of a neutral CO molecule (28 Da), which would result in a fragment ion at m/z 245.97.[12]

-

Loss of Iodine Radical (I•): The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, leading to the loss of an iodine radical (127 Da).[13][14] This would produce a fragment ion at m/z 147.06.

-

Loss of the Formyl Radical (CHO•): Cleavage of the bond between the indazole ring and the aldehyde group can result in the loss of a formyl radical (29 Da), yielding an ion at m/z 244.96.[12]

Method Validation: Ensuring Data Integrity

For applications in drug development, the analytical method must be validated to ensure its reliability and accuracy.[11][15] Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components.[16]

-

Linearity: The demonstration of a proportional relationship between the analyte concentration and the instrument response over a defined range.[16]

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[16]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[10]

Conclusion: A Powerful Tool for Pharmaceutical Analysis

Mass spectrometry is an indispensable tool for the comprehensive analysis of 3-Iodo-1H-indazole-6-carbaldehyde in the pharmaceutical industry.[17] By carefully selecting the ionization technique, optimizing instrumental parameters, and validating the analytical method, researchers can obtain high-quality data for compound identification, purity assessment, and metabolic profiling. This guide provides a solid foundation for developing and implementing robust mass spectrometry-based workflows for this important synthetic intermediate, ultimately contributing to the advancement of drug discovery and development programs.[4][2]

References

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

-

Analytical validation of accelerator mass spectrometry for pharmaceutical development. (n.d.). Bioanalysis. [Link]

-

Mass spectrometry for small molecule pharmaceutical product development: a review. (2011). Mass Spectrometry Reviews. [Link]

-

Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]

-

Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Drug Discovery & Development. [Link]

-

Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. [Link]

-

Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]

-

Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. [Link]

-

Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

-

Atmospheric-pressure chemical ionization. (n.d.). Wikipedia. [Link]

-

Bristow, T. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]

-

Quantitative mass spectrometry methods for pharmaceutical analysis. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

-

LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2023). The Journal of Organic Chemistry. [Link]

-

8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide. (n.d.). Doc Brown's Chemistry. [Link]

-

mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. (n.d.). Doc Brown's Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. 3-Iodo-1H-indazole-6-carbaldehyde | 944904-42-1 | UMB90442 [biosynth.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 9. holcapek.upce.cz [holcapek.upce.cz]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. ijper.org [ijper.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolian.com [resolian.com]

- 17. pharmafocusamerica.com [pharmafocusamerica.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3-Iodo-1H-indazole-6-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: 3-Iodo-1H-indazole-6-carbaldehyde is a trifunctional heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Possessing an indazole core, a reactive iodine atom at the C3 position, and a versatile aldehyde group at the C6 position, this molecule serves as a strategic building block for the synthesis of complex molecular architectures, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, key chemical transformations, and its emerging role in oncology research. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and capable of forming critical hydrogen bond interactions within the active sites of various enzymes.[1][2] Consequently, indazole derivatives are core components of numerous therapeutic agents, including the FDA-approved kinase inhibitors Pazopanib and Axitinib.[3] The subject of this guide, 3-Iodo-1H-indazole-6-carbaldehyde, emerges as a particularly valuable intermediate. The iodine at the C3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5] Simultaneously, the C6-carbaldehyde function acts as a versatile chemical handle for further derivatization, such as reductive amination or the construction of new heterocyclic rings.[3]

Vendor information suggests that this compound, referred to as 3IAA, functions as a novel inhibitor that impedes tumor growth by blocking the synthesis of DNA, RNA, and protein, and also exhibits anti-angiogenic properties.[6] This guide aims to provide researchers with the technical foundation needed to effectively utilize this potent synthetic intermediate in their drug discovery programs.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical characteristics of 3-Iodo-1H-indazole-6-carbaldehyde are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-iodo-1H-indazole-6-carbaldehyde | |

| CAS Number | 944904-42-1 | [6] |

| Molecular Formula | C₈H₅IN₂O | [6] |

| Molecular Weight | 272.04 g/mol | [6] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1C=O)I | [6] |

| InChI | 1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| InChIKey | LNFYGHSDBUEHAM-UHFFFAOYSA-N |

Physicochemical Data

While extensive experimental data is not widely published, the following properties can be reported from supplier information or reasonably predicted based on the structure.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a light yellow to brown crystalline solid. | Based on analogous indazole compounds. |

| Melting Point | Not experimentally reported in cited literature. | - |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. | Based on the polar nature of the indazole and aldehyde groups. |

| Storage | Store at 2-8°C, protected from light. | Supplier recommendation. The compound may be sensitive to light and oxidation over time. |

Synthesis and Structural Elucidation

While a specific, peer-reviewed synthesis for 3-Iodo-1H-indazole-6-carbaldehyde is not detailed in the available literature, a highly plausible and logical synthetic route can be constructed from well-established transformations on the indazole core. The most direct approach involves the C3-iodination of a 1H-indazole-6-carbaldehyde precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available indole derivative.

Caption: Proposed synthetic workflow for 3-Iodo-1H-indazole-6-carbaldehyde.

Experimental Protocol: C3-Iodination (Hypothetical)

This protocol is based on standard procedures for the C3-iodination of unprotected indazoles.[7][8]

-

Preparation: To a solution of 1H-indazole-6-carbaldehyde (1.0 eq) in N,N-Dimethylformamide (DMF, ~0.5 M), add finely ground potassium hydroxide (KOH, 2.0 eq).

-

Reaction: Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

-

Iodination: Add a solution of Iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench excess iodine. A precipitate should form.

-

Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

No published spectra are available, but ¹H and ¹³C NMR chemical shifts can be reliably predicted based on analysis of closely related structures, such as 6-bromo-1H-indazole-3-carboxaldehyde and 5-iodo-1H-indazole-3-carboxaldehyde.[3] Spectra are predicted in DMSO-d₆ to allow for the observation of the N-H proton.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Rationale |

| CHO | ~10.1 - 10.2 | Singlet (s) | Typical aldehyde proton chemical shift. |

| N-H | ~14.0 - 14.2 | Broad Singlet (br s) | Acidic proton, broad due to exchange. |

| H7 | ~8.0 - 8.1 | Singlet (s) or narrow doublet | Downfield due to proximity to the aldehyde and pyrazole ring. |

| H5 | ~7.8 - 7.9 | Doublet (d) | Ortho-coupled to H4. |

| H4 | ~7.7 - 7.8 | Doublet (d) | Ortho-coupled to H5. |

Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C=O | ~192 - 194 | Aldehyde carbonyl carbon. |

| C7a | ~142 - 144 | Fused aromatic carbon. |

| C3a | ~140 - 141 | Fused aromatic carbon. |

| C6 | ~133 - 135 | Carbon bearing the aldehyde. |

| C5 | ~128 - 130 | Aromatic CH. |

| C4 | ~122 - 124 | Aromatic CH. |

| C7 | ~112 - 114 | Aromatic CH. |

| C3 | ~90 - 95 | Carbon bearing iodine, significantly upfield. |